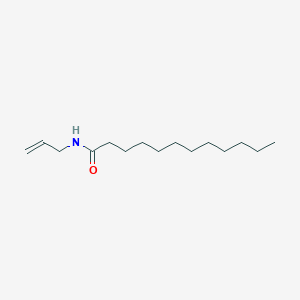![molecular formula C12H15N7O4 B14004359 4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 22256-94-6](/img/structure/B14004359.png)
4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a carbonitrile group, and a ribofuranosyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the progress of the synthesis and confirm the identity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and hydrazino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) involves its interaction with specific molecular targets. For instance, as an MPS1 inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation in cancer cells. This leads to cell cycle arrest and apoptosis in TNBC cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (PKB), these compounds are structurally related but have different therapeutic targets.
Uniqueness
The uniqueness of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-6-hydrazino-7-b-d-ribofuranosyl-(8ci,9ci) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit MPS1 makes it a promising candidate for targeted cancer therapy .
Eigenschaften
CAS-Nummer |
22256-94-6 |
|---|---|
Molekularformel |
C12H15N7O4 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H15N7O4/c13-1-4-6-9(14)16-3-17-11(6)19(10(4)18-15)12-8(22)7(21)5(2-20)23-12/h3,5,7-8,12,18,20-22H,2,15H2,(H2,14,16,17) |
InChI-Schlüssel |
LYPULEQVVXPJJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)NN)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)




![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)

![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)
